Boc-Val-Val
Overview
Description
Synthesis Analysis
The synthesis of peptides containing Boc-Val-Val sequences often involves the azlactone method in solution phase, as seen in the synthesis of Boc-L-Val-ΔPhe-L-Val-OCH3 and related peptides 10. This method allows for the incorporation of α,β-dehydro-amino acid residues, such as ΔPhe, which can significantly influence the conformation of the peptide chain.
Molecular Structure Analysis
X-ray diffraction has been used to determine the crystal structures of these peptides, revealing that the presence of ΔPhe residues can lead to the formation of specific secondary structures. For instance, Boc-L-Val-ΔPhe-ΔPhe-L-Val-OCH3 adopts two overlapping beta-turn conformations, while Boc-L-Val-ΔPhe-ΔPhe-L-Val-ΔPhe-ΔPhe-L-Val-OCH3 forms a right-handed 3_10-helical conformation . The introduction of different amino acids at specific positions can result in the formation of distinct secondary structures, such as the double-stranded left-handed antiparallel β-helix observed in Boc-(L-Val-D-Val)_4-OMe .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of these peptides are influenced by their conformation and the extent of hydration. For example, the peptide Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-(Val-Ala-Leu-Aib)_2-OMe exhibits differences in hydration and association in two crystalline polymorphs, which affects the three-dimensional packing of the helices . The presence of water molecules and solvent interactions, such as those involving methanol, play significant roles in stabilizing the structures and promoting specific packing arrangements in the crystal lattice .
Case Studies
Scientific Research Applications
Crystal Structures and Conformational Analysis
- Boc-Val-Val, a dipeptide, has been instrumental in understanding the conformational preferences of heterochiral peptides. Research on related peptides like Boc-(D) Val-(D) Ala-Leu-Ala-OMe and Boc-Val-Ala-Leu-(D) Ala-OMe has revealed insights into the stability of β-sheet structures enhanced through C-H…O hydrogen bonds (Fabiola et al., 2001).
Chemical Synthesis and Modification of Peptides
- Boc-Val-Val is used in the synthesis of various peptides. For example, Boc-Val-Gly-Leu-OH and similar tripeptides have been synthesized for exploring the potential of peptide enolates in C-alkylation of glycine residues in peptides (Bossler & Seebach, 1994).
Studying Peptide Conformation in Different Solvents
- Boc-Val-Val-based peptides have been key in studies examining the conformational changes in peptides in various solvents. For instance, research on Boc-Leu-Val-Val-Aib-Gly-Leu-Val-Val-OMe demonstrated how peptide conformation can shift from beta-hairpin to helical depending on the solvent (Awasthi et al., 2001).
Investigations into Peptide-Based Drug Design
- Boc-Val-Val and similar sequences have been used in the design and synthesis of potent inhibitors targeting specific biological processes. For example, Boc-Pro-Phe-N alpha-MeHis-Leu psi-[CHOHCH2]Val-Ile-Amp was identified as a potent renin inhibitor with potential therapeutic applications (Thaisrivongs et al., 1986).
Application in Wound Healing and Immunological Studies
- Recent studies have explored the use of Boc-Val-Val-containing peptides in wound healing and immune system modulation. For instance, Boc-Phe-γ4 -Phe-Val-OMe and similar peptides were found to have promising wound healing properties (Rahim et al., 2023). Additionally, Val-boroPro, a derivative of Boc-Val-Val, was shown to stimulate the immune system by triggering a proinflammatory form of cell death in monocytes and macrophages (Okondo et al., 2017).
Impact on Peptide Conformational Studies
- Boc-Val-Val-related peptides have been crucial in studying various peptide conformations, such as alpha-helices and mixed 3(10)/alpha-helices, thereby contributing significantly to the field of peptide chemistry and biophysics (Karle et al., 1989).
Future Directions
properties
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-8(2)10(17-14(21)22-15(5,6)7)12(18)16-11(9(3)4)13(19)20/h8-11H,1-7H3,(H,16,18)(H,17,21)(H,19,20)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBABAURSJXMCQJ-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427196 | |
Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Val-Val | |
CAS RN |
69209-73-0 | |
Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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